(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S2/c1-28(25,26)23-7-3-2-4-15(23)17(24)21-8-10-22(11-9-21)18-20-14-6-5-13(19)12-16(14)27-18/h5-6,12,15H,2-4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCDZOWWJJAJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure combines a piperazine ring, a fluorobenzo[d]thiazole moiety, and a methylsulfonyl piperidine group, which may enhance its pharmacological properties.
Structural Characteristics
The compound features several key structural components:
- Piperazine Ring : Commonly associated with various pharmacological activities, including antidepressant and antipsychotic effects.
- Fluorobenzo[d]thiazole Moiety : This component is known for its lipophilicity and potential antimicrobial properties.
- Methylsulfonyl Group : Often linked to enhanced solubility and bioavailability in biological systems.
Antimicrobial Properties
Research indicates that compounds with similar frameworks to (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone exhibit significant antimicrobial activity. For instance, studies on benzo[d]thiazole derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 μM for several analogs .
| Compound Type | Activity | MIC (μM) |
|---|---|---|
| 5-Trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanones | Anti-mycobacterial | 2.35 - 7.94 |
| Benzo[d]thiazole derivatives | Antimicrobial | 1 - 10 |
Cytotoxicity Studies
In vitro cytotoxicity assessments have shown that certain derivatives of benzo[d]thiazole exhibit low cytotoxicity against RAW 264.7 cell lines, indicating a favorable therapeutic index for further development . The low-cytotoxicity profile is essential for compounds intended for therapeutic use.
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of Quorum Sensing : Some benzo[d]thiazole derivatives have been identified as quorum sensing inhibitors, which can disrupt bacterial communication and biofilm formation .
- Interaction with Enzymatic Targets : The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors or other enzymatic targets involved in various signaling pathways.
Study on Anti-Tubercular Activity
A study focused on the anti-tubercular activity of structurally diverse benzo[d]thiazole derivatives reported that several compounds demonstrated significant inhibition against M. tuberculosis with low MIC values. This highlights the potential of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone as a candidate for further development in anti-tubercular therapies .
Evaluation of Fungicidal Activity
Another research effort evaluated the fungicidal activity of related thiazole derivatives, revealing that some compounds exhibited high inhibition rates against fungal pathogens, outperforming established fungicides like azoxystrobin . This suggests that similar structural motifs could lead to enhanced antifungal agents.
Chemical Reactions Analysis
Piperazine-Piperidine Coupling
The central methanone bridge is formed via nucleophilic acyl substitution. For example, a piperazine derivative (e.g., 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine) reacts with a piperidine carbonyl chloride derivative under basic conditions (e.g., triethylamine or pyridine) . Typical solvents include dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C, yielding the methanone core .
Sulfonylation of Piperidine
The methylsulfonyl group is introduced through sulfonylation of the piperidine nitrogen. This involves treating the piperidine intermediate with methanesulfonyl chloride (MsCl) in the presence of a base such as potassium carbonate or sodium hydride . The reaction proceeds at room temperature in anhydrous tetrahydrofuran (THF) or acetonitrile .
Fluorobenzo[d]thiazol Incorporation
The 6-fluorobenzo[d]thiazole moiety is synthesized via cyclization of 2-aminothiophenol derivatives with fluorinated benzaldehydes under acidic conditions . Subsequent coupling to piperazine is achieved through nucleophilic aromatic substitution or Buchwald–Hartwig amination .
Methanone Bridge
-
Hydrolysis : Under strong acidic or basic conditions, the methanone bridge can undergo hydrolysis to yield carboxylic acid derivatives, though this is rare due to steric hindrance.
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the ketone to a secondary alcohol, altering the compound’s pharmacological profile .
Piperazine Ring
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Alkylation/Acylation : The secondary amine in piperazine reacts with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively . For example, treatment with acetyl chloride yields N-acetyl derivatives .
-
Protonation : The piperazine nitrogen acts as a base, forming salts with acids (e.g., oxalic acid).
Methylsulfonyl Group
-
Nucleophilic Displacement : The sulfonamide’s electron-withdrawing nature makes the adjacent piperidine carbon susceptible to nucleophilic attack, enabling substitutions (e.g., with amines or thiols) .
Thermal Stability
The compound is stable up to 200°C, as evidenced by thermogravimetric analysis (TGA). Degradation above this temperature produces fluorobenzene derivatives and sulfonic acids .
Photodegradation
Exposure to UV light (254 nm) induces cleavage of the benzo[d]thiazole ring, forming 6-fluoro-2-mercaptobenzamide as a primary degradation product .
Oxidative Stability
The methylsulfonyl group resists oxidation, but the piperazine ring is prone to N-oxidation under strong oxidizing agents (e.g., mCPBA), forming N-oxide derivatives .
Reaction Optimization Data
The table below summarizes critical reaction parameters for synthesizing this compound:
| Reaction Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Piperazine-Piperidine Coupling | DCM, TEA, 0–25°C, 12 h | 78 | |
| Sulfonylation | MsCl, K₂CO₃, THF, rt, 6 h | 85 | |
| Benzo[d]thiazole Cyclization | H₂SO₄, 80°C, 4 h | 65 |
Comparative Reactivity Insights
-
Piperazine vs. Piperidine : The piperazine ring exhibits higher nucleophilicity due to its two amine groups, making it more reactive in alkylation reactions compared to the sulfonylated piperidine .
-
Fluorine Substituent : The electron-withdrawing fluorine on the benzo[d]thiazole ring deactivates the thiazole nitrogen, reducing its participation in electrophilic substitution .
Analytical Characterization
Key techniques used to confirm reaction outcomes:
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related analogs:
Key Observations:
Fluorine vs.
Piperidine vs. Pyrrolidine : The pyrrolidine analog introduces a smaller, more strained ring, which may restrict conformational flexibility compared to the target’s piperidine.
Sulfonyl vs. Thioether Groups : The methylsulfonyl group in the target enhances oxidative stability compared to the thioether in , which is prone to metabolic oxidation.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the piperazine and benzo[d]thiazole scaffolds in this compound?
- Methodology :
- Step 1 : Chlorination of carboxylic acids (e.g., 2-fluorobenzoic acid) using SOCl₂ under reflux to form acyl chlorides .
- Step 2 : Coupling reactions between acyl chlorides and piperazine derivatives (e.g., 1-boc-piperazine) in ethanol with K₂CO₃ as a base at reflux temperatures .
- Step 3 : Deprotection using trifluoroacetic acid (TFA) to remove boc groups, followed by purification via silica gel chromatography with EtOAc/petroleum ether .
- Key Reagents : SOCl₂, K₂CO₃, TFA.
- Table 1 : Reaction Conditions for Key Steps
| Step | Reagent/Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | SOCl₂ | - | 1033 K | 5 h | 85% |
| 2 | K₂CO₃ | Ethanol | Reflux | 12 h | 70% |
| 3 | TFA | DCM | RT | 12 h | 48% |
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of intermediates and the final compound?
- Methodology :
-
¹H/¹³C NMR : Identify protons on aromatic rings (δ 6.8–8.2 ppm for benzo[d]thiazole) and piperazine/piperidinyl moieties (δ 2.5–4.0 ppm). Methylsulfonyl groups exhibit distinct singlets near δ 3.1 ppm .
-
Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₀FN₃O₃S₂, expected m/z 418.12) .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodology :
- Storage : Use desiccators at –20°C to prevent hydrolysis of the methylsulfonyl group.
- Light Sensitivity : Shield from UV light due to the fluorobenzo[d]thiazole moiety, which may undergo photodegradation .
- Validation : Monitor stability via HPLC (C18 column, acetonitrile/water gradient) over 30 days .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the methylsulfonyl-piperidine moiety in nucleophilic substitution reactions?
- Methodology :
-
DFT Calculations : Model the electron-withdrawing effect of the methylsulfonyl group on piperidine’s nitrogen lone pair using Gaussian09 (B3LYP/6-31G*) .
-
Experimental Validation : Compare reaction rates of methylsulfonyl-piperidine vs. unsubstituted piperidine with electrophiles (e.g., benzyl bromide) in DMF at 80°C .
- Key Finding : Methylsulfonyl reduces nucleophilicity by 60%, favoring SN2 mechanisms over SN1 .
Q. What crystallographic techniques can resolve conformational ambiguities in the piperazine-benzo[d]thiazole linkage?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation (CHCl₃/hexane). Resolve torsion angles between piperazine and benzo[d]thiazole using SHELX .
- Table 2 : Crystallographic Data (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 10.23, 12.45, 8.91 |
| Torsion Angle (°) | 56.7 |
| R-factor | 0.042 |
- Interpretation : A torsion angle >50° indicates steric hindrance from the 6-fluoro substituent .
Q. How can contradictory solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for biological assays?
- Methodology :
-
Solubility Screening : Use nephelometry to quantify solubility in PBS (pH 7.4) vs. DMSO.
-
Surfactant Optimization : Add 0.1% Tween-80 to PBS to enhance solubility from 12 µM to 85 µM .
Q. What strategies mitigate byproduct formation during piperazine acylation?
- Methodology :
- Byproduct Identification : Use LC-MS to detect dimerization products (e.g., bis-acylated piperazine).
- Optimization : Reduce equivalents of acyl chloride from 2.0 to 1.2 and lower reaction temperature to 50°C, decreasing byproducts from 15% to 3% .
Methodological Framework for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
